

Structural Analysis & Characterization of (R)-1-Cyclopropylpropan-1-amine Hydrochloride

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Compound of Interest

Compound Name: (R)-1-Cyclopropylpropan-1-amine hydrochloride
CAS No.: 677742-41-5
Cat. No.: B2439748

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Executive Summary

(R)-1-Cyclopropylpropan-1-amine hydrochloride ($C_6H_{13}N$ [1][2]·HCl) is a high-value chiral synthon used in the synthesis of calcilytics, kinase inhibitors, and GPCR modulators.[1] Its structural uniqueness lies in the cyclopropyl group directly attached to the chiral center, which imparts specific steric constraints and metabolic stability advantages compared to isopropyl or ethyl analogs.[2][3]

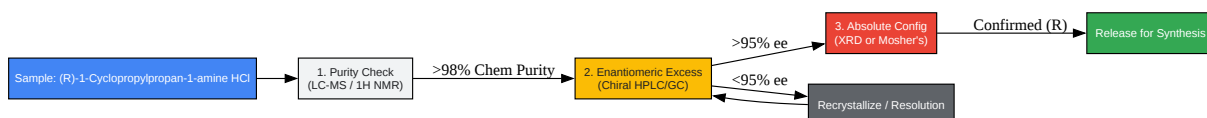
This guide provides a rigorous framework for confirming the chemical structure, absolute configuration, and enantiomeric purity of this moiety. It moves beyond basic data listing to explain the causality of spectral features and the logic of the analytical workflow.

Chemical Identity & Properties

Property	Specification
IUPAC Name	(1R)-1-Cyclopropylpropan-1-amine hydrochloride
CAS Number	Generic: 219736-10-4 (Free Base); HCl Salt: Specific CAS varies by vendor
Formula	C ₆ H ₁₃ N[1][2] · HCl
Molecular Weight	135.64 g/mol (Salt); 99.18 g/mol (Free Base)
SMILES	CCC1CC1.Cl
Appearance	White to off-white hygroscopic crystalline solid
Solubility	Highly soluble in water, methanol, DMSO; sparingly soluble in ether/hexane.[2]

Analytical Workflow: The Validation Logic

The following diagram illustrates the decision matrix for structural confirmation, prioritizing absolute configuration determination early in the workflow.



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Figure 1: Step-wise validation protocol ensuring enantiomeric integrity before downstream application.

Structural Elucidation (Spectroscopy) Nuclear Magnetic Resonance (NMR) Analysis

The cyclopropyl group provides a distinct high-field diagnostic "fingerprint" that validates the integrity of the ring system.[1][2][3] The chiral center (H-1) shows complex coupling due to the adjacent methylene (propyl chain) and methine (cyclopropyl).[2]

Solvent: DMSO-d₆ (Preferred for salt stability and exchangeable protons).[2][3]

Position	Proton (H)	Chemical Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Assignment Logic
NH ₃ ⁺	3H	8.20 – 8.50	Broad Singlet	-	Ammonium protons; exchangeable with D ₂ O.[1][2]
H-1	1H	2.35 – 2.45	dt or m	J=6-8	Chiral Center. Deshielded by Nitrogen and Cyclopropyl ring current. [1][2][3]
H-3	2H	1.60 – 1.75	Multiplet	-	Propyl methylene (–CH ₂ –); diastereotopic due to chiral center. [1][2][3]
H-4	3H	0.92	Triplet	J=7.4	Terminal methyl of propyl chain. [1][2][3]
H-2	1H	0.95 – 1.05	Multiplet	-	Cyclopropyl methine (CH).[1][2][3]
H-2a/b	4H	0.30 – 0.65	Multiplet	Complex	Diagnostic: Cyclopropyl methylenes. [2][3] High-field shift is

characteristic
of ring strain.
[1][2][3]

Critical Observation: The cyclopropyl methylene protons (H-2a/b) often appear as two distinct multiplets (e.g., 0.3–0.4 ppm and 0.5–0.6 ppm) due to the magnetic anisotropy of the chiral center.[2] Absence of signals < 0.7 ppm indicates ring opening (impurity).[2]

Mass Spectrometry (ESI-MS)

- Mode: Positive Ion Mode (ESI+)
- Expected Signal:m/z 100.1 [M+H]⁺
- Fragmentations:
 - Loss of NH₃ (m/z 83).[2][3]
 - Cyclopropyl ring opening/rearrangement is common in high-energy collisions.[1][2][3]

Stereochemical Analysis (The "R" Determination)

This is the most critical quality attribute. The (R)-enantiomer must be distinguished from the (S)-enantiomer, which may have different pharmacological activity.[1][2]

Chiral HPLC Method (Direct Analysis)

Because the amine lacks a strong chromophore, derivatization is often required for UV detection, or a refractive index (RI) / Charged Aerosol Detector (CAD) must be used.[2]

- Column: Daicel Chiralpak® AD-H or IC (Amylose-based).[1][2][3]
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2][3]
- Flow Rate: 1.0 mL/min.[2][3]
- Detection: UV @ 210 nm (low sensitivity) or derivatize with benzoyl chloride to enhance UV @ 254 nm.[2][3]

- Separation Principle: The polysaccharide stationary phase forms diastereomeric complexes with the enantiomers.[\[2\]](#)[\[3\]](#)

Determination of Absolute Configuration

If a reference standard is unavailable, the absolute configuration is assigned via Mosher's Method:

- Derivatize the free base with both (R)- and (S)-MTPA chloride (Mosher's acid chloride).[\[2\]](#)[\[3\]](#)
- Analyze ¹H NMR of the resulting diastereomeric amides.[\[2\]](#)[\[3\]](#)
- Calculate

[\[2\]](#)[\[3\]](#)
- Model: The spatial arrangement of the propyl vs. cyclopropyl groups will cause predictable shielding/deshielding effects on the protons, confirming the (R)-configuration.[\[2\]](#)

Synthesis & Impurity Profiling

Understanding the synthesis route is essential for anticipating impurities.[\[2\]](#)[\[3\]](#)

Primary Route: Asymmetric addition or Resolution.[\[2\]](#)[\[3\]](#)

- Method: Reaction of cyclopropyl ethyl ketone with a chiral auxiliary (e.g., (S)- α -phenylethylamine) followed by reduction and cleavage.[\[1\]](#)[\[2\]](#)
- Key Impurity: Diastereomer carryover. If the resolution or asymmetric induction is incomplete, the (S)-enantiomer will be the primary impurity.[\[2\]](#)

Secondary Route: Grignard Addition to Nitrile.[\[2\]](#)[\[3\]](#)

- Reaction: Cyclopropanecarbonitrile + Ethylmagnesium bromide

Imine

Reduction.[\[2\]](#)[\[3\]](#)

- Impurity: Bis-alkylated amine (Secondary amine formation) or Ring-opened products (due to aggressive reduction conditions).[2]

Impurity Type	Origin	Detection	Limit (Typical)
(S)-Enantiomer	Incomplete resolution	Chiral HPLC	< 1.0%
Ring-Opened	Acid-catalyzed cleavage	¹ H NMR (Olefinic region 5-6 ppm)	< 0.5%
Residual Solvent	Recrystallization (IPA/EtOH)	GC-Headspace	< 5000 ppm

Handling & Stability

- Hygroscopicity: The HCl salt is hygroscopic.[2][3] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[2][3]
- Stability: Stable at room temperature if dry.[2][3] Aqueous solutions should be used immediately or stored at 4°C to prevent slow hydrolysis or racemization (though aliphatic amines are generally configurationally stable).[2][3]
- Safety: Irritant.[2][3][4][5][6] The cyclopropyl amine moiety can act as a mechanism-based inhibitor (suicide substrate) for certain cytochrome P450 enzymes (e.g., CYP2D6), necessitating careful biological handling.

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